molecular formula C6H11N B2978296 2-Cyclohexen-1-amine CAS No. 1541-25-9; 22613-33-8

2-Cyclohexen-1-amine

Cat. No.: B2978296
CAS No.: 1541-25-9; 22613-33-8
M. Wt: 97.161
InChI Key: ACYMGUSQXQEHGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexen-1-amine is an unsaturated cyclohexane derivative containing an amine group at position 1 and a double bond between carbons 2 and 2. Its molecular formula is C₆H₁₁N, with a molecular weight of 97.16 g/mol. The compound’s structure allows for diverse chemical reactivity, including nucleophilic substitution and hydrogenation, making it valuable in organic synthesis and pharmaceutical intermediates . Derivatives of this compound often feature substituents such as methyl, isopropyl, or aromatic groups, which alter physical properties and reactivity (e.g., 2-Methyl-2-cyclohexen-1-amine, C₇H₁₃N, 111.19 g/mol) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohex-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYMGUSQXQEHGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-cyclohexen-1-amine derivatives with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₆H₁₁N 97.16 None Base structure; unsaturated ring
2-Methyl-2-cyclohexen-1-amine C₇H₁₃N 111.19 Methyl at C2 Increased steric hindrance
3-Methyl-2-cyclohexen-1-amine C₇H₁₃N 111.19 Methyl at C3 Altered regioselectivity in reactions
2-Methyl-5-isopropyl-2-cyclohexen-1-amine C₁₀H₁₉N 153.26 Methyl at C2, isopropyl at C5 Enhanced hydrophobicity
3-Amino-2-cyclohexen-1-one C₆H₉NO 111.14 Ketone at C1, amine at C3 Dual functional groups; redox-active

Key Observations :

  • Steric and Electronic Effects : Methyl substituents at C2 (e.g., 2-Methyl-2-cyclohexen-1-amine) increase steric hindrance, reducing reactivity in bulky electrophilic reactions compared to unsubstituted analogs .
  • Regioselectivity : 3-Methyl-2-cyclohexen-1-amine favors reactions at C6 due to electron-donating methyl effects, whereas 2-methyl derivatives prioritize C4 .
  • Functional Group Diversity: Introducing a ketone (3-Amino-2-cyclohexen-1-one) enables conjugation between the amine and carbonyl, enhancing stability but reducing nucleophilicity .

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